1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione
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Description
1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4h-3,1-benzothiazin-4-ones, have been known to interact with biological targets through π–π interactions and hydrogen bonds .
Mode of Action
It is known that the compound undergoes a region-selective visible light-mediated denitrogenation alkene insertion to obtain 3-substituted isoxindole . This process is facilitated by a photocatalytic denitrogenation followed by a nitrogen-mediated hydrogen atom transfer .
Biochemical Pathways
The compound’s synthesis involves a reaction with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones .
Result of Action
The compound’s synthesis process is compatible with a wide range of functional group tolerance for n-substitution of 1,2,3-benzotriazine-4(3h)-one .
Action Environment
The compound’s synthesis process is facilitated by visible light, suggesting that light exposure may play a role in its activity .
Properties
IUPAC Name |
1-ethyl-4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-2-20-8-9-22(16(26)15(20)25)17(27)21-6-3-11(4-7-21)23-14(24)13-12(18-19-23)5-10-28-13/h5,10-11H,2-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUVPIFJOTVVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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